1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate
Description
1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate is a chemical compound with the molecular formula C11H15BF4N2 It is a pyridinium salt where the pyridinium ion is substituted with a 2,5-dimethylpyrrole group
Properties
IUPAC Name |
1-(2,5-dimethylpyrrol-1-yl)pyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.BF4/c1-10-6-7-11(2)13(10)12-8-4-3-5-9-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGDVOYEPQBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(N1[N+]2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate typically involves the reaction of 2,5-dimethylpyrrole with pyridine in the presence of a suitable tetrafluoroborate salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,5-Dimethylpyrrole+Pyridine+Tetrafluoroborate salt→1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of the compound.
Pyridinium salts: A class of compounds with similar structural features.
Tetrafluoroborate salts: Commonly used in the synthesis of various pyridinium compounds.
Uniqueness
1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate is unique due to the presence of both the pyridinium and 2,5-dimethylpyrrole moieties
Biological Activity
1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate (CAS Number: 78257-35-9) is a pyridinium salt that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, particularly in the context of medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BF₄N₂, with a molecular weight of approximately 260.04 g/mol. The compound consists of a pyridinium cation derived from 2,5-dimethylpyrrole, a five-membered ring known for its diverse biological properties.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic aromatic substitution reactions. Such reactions are essential in the synthesis of various pharmaceuticals and biologically active compounds. The mild reaction conditions allow for high functional group tolerance, making it suitable for late-stage functionalization in drug development .
Biological Activity and Case Studies
Recent studies have highlighted the potential of related compounds in enhancing monoclonal antibody production. For instance, derivatives of 2,5-dimethylpyrrole have been shown to improve cell-specific productivity in recombinant Chinese hamster ovary (CHO) cells, a common host for monoclonal antibody production. The addition of these compounds suppressed cell growth while increasing glucose uptake and ATP levels, leading to enhanced antibody yields .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety is critical for enhancing biological activity. Variations in the chemical structure can lead to significant differences in efficacy and potency. For instance, modifications to the pyrrole ring or the introduction of different substituents can alter the compound's interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate, and how do reaction conditions influence purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For analogous tetrafluoroborate salts (e.g., 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate), fluorination of pyridinium precursors using BF₃·OEt₂ or tetrafluoroboric acid (HBF₄) is common . Reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric control of the pyrrole substituents are critical to avoid byproducts like unsubstituted pyridinium salts.
- Purity Optimization : Post-synthesis purification via recrystallization (e.g., using acetonitrile/ether mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity >95% is achievable, as validated by NMR (¹H, ¹³C) and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and confirming the presence of the tetrafluoroborate anion?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for pyrrole (δ ~6.5–7.0 ppm for aromatic protons) and pyridinium (δ ~8.0–9.0 ppm) moieties.
- ¹⁹F NMR : A singlet at δ ~-150 ppm confirms BF₄⁻ .
- ESI-MS : Look for [M-BF₄]⁺ ions in positive mode.
- Data Interpretation : Compare spectral data to structurally similar compounds (e.g., 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate, δ ¹⁹F = -152.1 ppm) to validate assignments .
Advanced Research Questions
Q. How does the electronic environment of the pyridinium ring influence reactivity in C–H activation or fluorination reactions?
- Mechanistic Insight : The electron-deficient pyridinium ring acts as an oxidizing agent. Substituents (e.g., 2,5-dimethylpyrrole) modulate electron density, affecting reaction rates. For example, methyl groups on pyrrole enhance steric hindrance but stabilize intermediates via hyperconjugation.
- Experimental Design : Compare kinetic data (e.g., via in situ IR monitoring) with analogs like 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, where fluorination efficiency correlates with ring substitution patterns .
Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation products be identified?
- Stability Profile :
- Moisture Sensitivity : Hydrolysis of BF₄⁻ to HF occurs in humid environments. Store in desiccators with silica gel .
- Thermal Stability : Decomposition onset at ~200°C (mp data from analogs: 195–217°C) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported melting points or reaction yields for this compound?
- Case Example : Melting points vary between 195–217°C for similar salts due to polymorphism or impurities .
- Validation Protocol :
Replicate synthesis using strict anhydrous conditions.
Perform DSC analysis to confirm phase transitions.
Cross-reference purity with elemental analysis (C, H, N, B).
Methodological Recommendations
Q. What safety protocols are critical when handling this compound, given its potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
